2-(Trifluoromethyl)phenylhydrazine
Overview
Description
2-(Trifluoromethyl)phenylhydrazine is a chemical compound that is part of a broader class of trifluoromethyl-containing aromatic compounds. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The trifluoromethyl group imparts unique electronic and steric properties to the molecules, which can lead to enhanced biological activity, stability, and selectivity in chemical reactions .
Synthesis Analysis
The synthesis of compounds related to 2-(trifluoromethyl)phenylhydrazine often involves multi-step reactions starting from simple precursors. For instance, ethyl 2-(3-trifluoromethylphenyl)acetate can be used as a starting material to synthesize a series of compounds with herbicidal activities, including 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives . Another example is the synthesis of 2-(trifluoromethyl)furanones, which can be obtained via Claisen condensation followed by deprotection, and these furanones can further react with hydrazines to yield pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of trifluoromethyl-substituted compounds is characterized by the presence of the electron-withdrawing trifluoromethyl group, which can influence the electronic distribution within the molecule. This effect is evident in the study of fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines, where the presence of the trifluoromethyl group stabilizes the 4H-tautomer both in solution and in the solid state . X-ray diffraction analysis is often employed to establish the regiochemistry of the synthesized compounds, as seen in the reactions of 2-(trifluoromethyl)furanones with hydrazines .
Chemical Reactions Analysis
Trifluoromethyl-substituted phenylhydrazines can undergo various chemical reactions, leading to the formation of diverse heterocyclic compounds. For example, the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with phenylhydrazine can yield trifluoromethyl-substituted pyrazole and 1,2,4-triazine derivatives, depending on the solvent and temperature conditions . Additionally, the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine can lead to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(trifluoromethyl)phenylhydrazine derivatives are influenced by the trifluoromethyl group. This group is known for its high electronegativity and lipophilicity, which can affect the solubility, boiling point, and stability of the compounds. The presence of the trifluoromethyl group can also enhance the acidity of adjacent hydrogen atoms, making these compounds more reactive in certain chemical transformations. The photophysical properties of these compounds can be quite distinct, as demonstrated by the aggregation-induced emission enhancement observed in a thienyl substituted bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine derivative .
Scientific Research Applications
Quantitative Analysis in Pharmaceuticals
- Sensitive Quantitation in Pharmaceuticals: 2-(Trifluoromethyl)phenylhydrazine, a genotoxic impurity, is commonly used in pharmaceuticals. A study by Harigaya et al. (2014) describes a novel method for the quantitative analysis of residual phenylhydrazine in antipyrine using inductively coupled plasma-mass spectrometry combined with liquid chromatography (LC-ICP-MS). This method employs 2,3,5-triiodobenzoyl chloride as a derivatization reagent, achieving a detection limit of 0.06 ppm (Harigaya et al., 2014).
Red Blood Cell Aging Studies
- Oxidative Stress in Newborn Erythrocytes: Shahal et al. (1991) utilized phenylhydrazine exposure to study red cell aging mechanisms dependent on hemoglobin oxidation. The study highlighted more extensive morphologic changes in neonatal red blood cells compared to adult cells, indicating the sensitivity of neonatal cells to phenylhydrazine (Shahal et al., 1991).
Chemical Reactions in Industrial Applications
- Reactions in Anaerobic Adhesives: Raftery et al. (1997) investigated the reactions of 1-acetyl-2-phenylhydrazine, an accelerator in anaerobic adhesives, in the presence of transition metal ions. The study proposed a novel cure mechanism for anaerobic adhesives, enhancing understanding of industrial adhesive processes (Raftery et al., 1997).
Hepatoprotective Effects
- Protective Effect Against Liver Toxicity: Valenzuela and Guerra (1985) demonstrated the protective effect of silybin dihemisuccinate, an antihepatotoxic principle, on the liver toxicity induced by phenylhydrazine. This work used a hemoglobin‐free perfusion system to show the compound's effectiveness in mitigating glutathione depletion and lipid peroxidation in the liver (Valenzuela & Guerra, 1985).
Safety And Hazards
2-(Trifluoromethyl)phenylhydrazine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
properties
IUPAC Name |
[2-(trifluoromethyl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-3-1-2-4-6(5)12-11/h1-4,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWQDLBFVSTSIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334460 | |
Record name | 2-(Trifluoromethyl)phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)phenylhydrazine | |
CAS RN |
365-34-4 | |
Record name | [2-(Trifluoromethyl)phenyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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